Methyl 3-bromo-2-phenylpropanoate
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Overview
Description
Methyl 3-bromo-2-phenylpropanoate is an organic compound with the molecular formula C10H11BrO2 It is a brominated ester that features a phenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-phenylpropanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Reduction: Conducted in anhydrous conditions using LiAlH4 in ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Produces substituted phenylpropanoates.
Reduction: Yields alcohols.
Oxidation: Forms carboxylic acids or ketones.
Scientific Research Applications
Methyl 3-bromo-2-phenylpropanoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-phenylpropanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific catalysts and reagents that target the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-3-phenylpropanoate: Similar in structure but with the bromine atom located at a different position on the propanoate backbone.
Ethyl 3-bromo-2-phenylpropanoate: An ethyl ester analog with similar reactivity but different physical properties due to the ethyl group.
Phenylacetic acid derivatives: Compounds with a phenyl group attached to an acetic acid backbone, exhibiting similar reactivity in substitution and reduction reactions.
Uniqueness
Methyl 3-bromo-2-phenylpropanoate is unique due to its specific bromination pattern and ester functionality, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-bromo-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKQRNDCJLRTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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